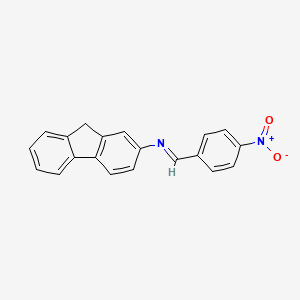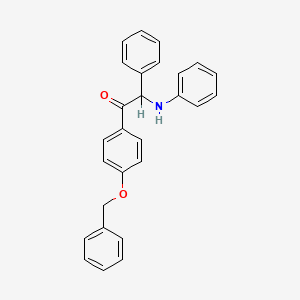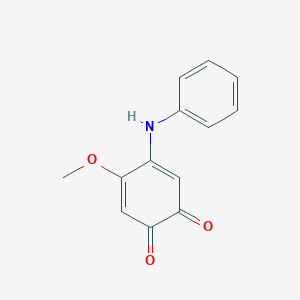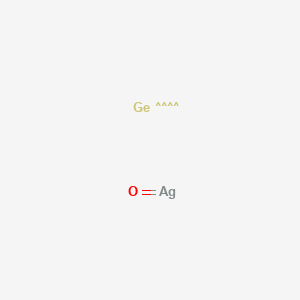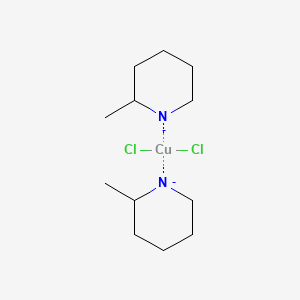
Dichlorobis(2-methylpyridine)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(2-methylpyridine)copper is a coordination compound where a copper ion is coordinated by two chloride ions and two 2-methylpyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpyridine)copper can be synthesized by reacting copper(II) chloride with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) chloride and 2-methylpyridine in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(2-methylpyridine)copper undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The 2-methylpyridine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Ligand substitution can be achieved using other nitrogen-containing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dichlorobis(2-methylpyridine)copper has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and electronic properties of copper complexes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial agents.
Industry: Used in materials science for the development of new materials with specific electronic or catalytic properties
Mecanismo De Acción
The mechanism by which dichlorobis(2-methylpyridine)copper exerts its effects involves the coordination of the copper ion with the 2-methylpyridine ligands and chloride ions. This coordination affects the electronic properties of the copper center, influencing its reactivity and interactions with other molecules. The copper ion can participate in redox reactions, and the ligands can modulate the electronic environment around the copper, affecting its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar coordination environment but with dimethylsulfoxide ligands instead of 2-methylpyridine.
Dichlorobis(2-chloro-5-methylpyridine)copper(II): Similar structure but with chlorinated pyridine ligands.
Uniqueness
Dichlorobis(2-methylpyridine)copper is unique due to the specific electronic effects imparted by the 2-methylpyridine ligands. These ligands influence the electronic properties of the copper center differently compared to other ligands, making this compound particularly interesting for studies in coordination chemistry and materials science.
Propiedades
Número CAS |
13408-60-1 |
|---|---|
Fórmula molecular |
C12H24Cl2CuN2-2 |
Peso molecular |
330.78 g/mol |
Nombre IUPAC |
dichlorocopper;2-methylpiperidin-1-ide |
InChI |
InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
ZTNICXYNAMTONL-UHFFFAOYSA-L |
SMILES canónico |
CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


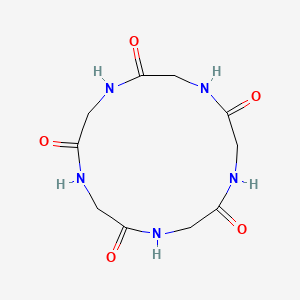
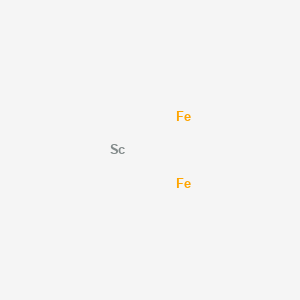


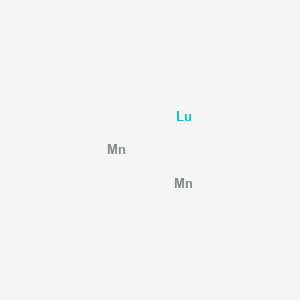
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
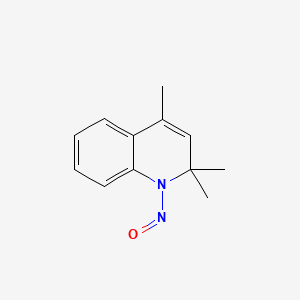

![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
